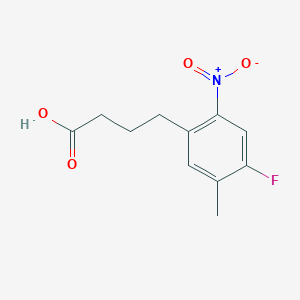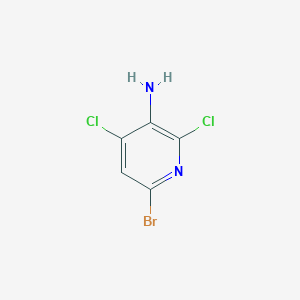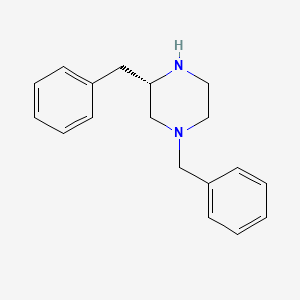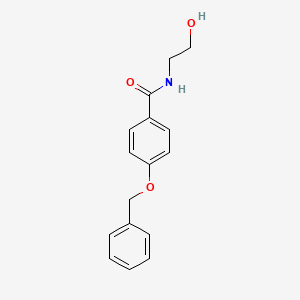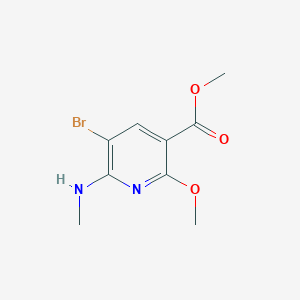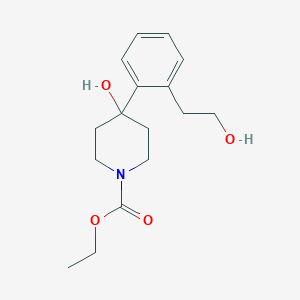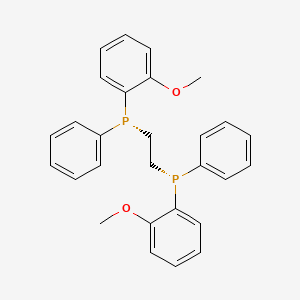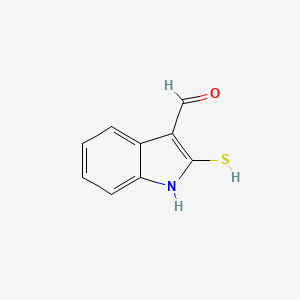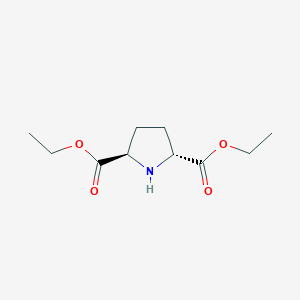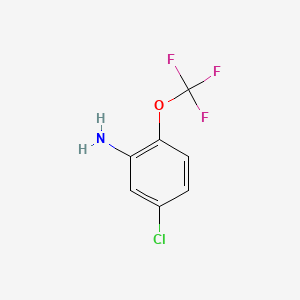
Ethyl 6-oxodecanoate
概要
説明
Ethyl 6-oxodecanoate is a chemical compound with the molecular formula C12H22O3 . It has an average mass of 214.301 Da and a monoisotopic mass of 214.156891 Da .
Synthesis Analysis
This compound can be synthesized through various methods . One such method involves the reaction with nickel dichloride and zinc in N,N-dimethyl-formamide at 50 degrees Celsius for 5 hours . The yield of this reaction is 86% .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
This compound, like other esters, has certain physical and chemical properties. Esters are known for their characteristic fruity odors . They are generally colorless and have higher boiling points than the corresponding alcohols or ethers due to their ability to form hydrogen bonds .
科学的研究の応用
Reduction and Synthesis Applications
Reduction of Carboxylic Acids to Aldehydes
A study demonstrates the reduction of carboxylic acids to aldehydes, specifically using 6-oxodecanoic acid to produce 6-oxodecanal. This process involves halogenation, hydrolysis, and reduction, highlighting a methodology that could be relevant to the manipulation of Ethyl 6-oxodecanoate in synthetic organic chemistry (Fujisawa & Sato, 2003).
Utility of Cyclododecanone in Synthesis
Another study explores the utility of cyclododecanone as a synthon for synthesizing fused heterocycles. While not directly related to this compound, the methodologies for ring enlargement and macrocyclic system synthesis offer insights into complex molecule construction, which could be applicable in research involving this compound and its derivatives (Zoorob, Elsherbini, & Hamama, 2012).
Catalytic and Enzymatic Applications
Phosphine-Catalyzed Annulation
Research on the catalytic synthesis of tetrahydropyridines from Ethyl 2-methyl-2,3-butadienoate suggests potential catalytic applications for this compound. The study shows how ethyl 2-(substituted-methyl)-2,3-butadienoates can undergo [4 + 2] annulation, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yield and selectivity (Zhu, Lan, & Kwon, 2003).
Nucleophilic Acyl Substitutions
A study on nucleophilic acyl substitutions of esters with protic nucleophiles, mediated by oxometallic species, highlights a versatile method for ester transformation. This research is relevant for understanding the reactivity of this compound in the presence of catalysts, potentially offering pathways for its functionalization or integration into larger molecules (Chen et al., 2005).
Photovoltaic and Material Science Applications
Photovoltaic Properties of Derivatives
Research into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, while not directly connected to this compound, indicates an interest in organic compounds for electronic and photovoltaic applications. These studies could inspire further investigation into the electronic properties of this compound derivatives for use in organic electronics or as part of photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Safety and Hazards
作用機序
Target of Action
Ethyl 6-oxodecanoate is a chemical compound with the molecular formula C12H22O3 . .
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can greatly influence its bioavailability and overall effect in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets . .
生化学分析
Biochemical Properties
Ethyl 6-oxodecanoate plays a significant role in biochemical reactions, particularly in the context of fatty acid metabolism. It interacts with enzymes such as fatty acid synthase and acyl-CoA oxidase, which are involved in the elongation and oxidation of fatty acids. The interaction with fatty acid synthase facilitates the incorporation of this compound into longer fatty acid chains, while acyl-CoA oxidase catalyzes its oxidation, leading to the production of shorter-chain fatty acids and energy .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By activating PPARs, this compound can enhance the expression of genes involved in fatty acid oxidation and energy production . Additionally, it affects cellular metabolism by altering the levels of key metabolites and influencing the overall metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as a ligand for PPARs, leading to their activation and subsequent transcriptional regulation of target genes. This activation results in increased fatty acid oxidation and energy production. Furthermore, this compound can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis . This inhibition reduces the synthesis of new fatty acids and promotes the utilization of existing fatty acids for energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing fatty acid oxidation and energy production . Prolonged exposure to high concentrations may lead to cellular stress and potential toxicity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low to moderate doses, it has been shown to enhance fatty acid oxidation and improve metabolic health. At high doses, this compound can induce toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is metabolized by enzymes such as fatty acid synthase and acyl-CoA oxidase, leading to the production of shorter-chain fatty acids and energy . Additionally, it can influence the levels of key metabolites, such as acetyl-CoA and malonyl-CoA, which are critical intermediates in fatty acid synthesis and oxidation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via fatty acid transport proteins and is subsequently distributed to various cellular compartments, including the mitochondria and peroxisomes . These interactions facilitate its incorporation into metabolic pathways and its utilization for energy production.
Subcellular Localization
This compound is primarily localized in the mitochondria and peroxisomes, where it exerts its effects on fatty acid oxidation and energy production. The subcellular localization is facilitated by targeting signals and post-translational modifications that direct it to these specific compartments . This localization is crucial for its activity and function, as it allows this compound to interact with key enzymes and regulatory proteins involved in fatty acid metabolism.
特性
IUPAC Name |
ethyl 6-oxodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-5-8-11(13)9-6-7-10-12(14)15-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYZTYKKLSUMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453871 | |
| Record name | ethyl 6-oxodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4144-61-0 | |
| Record name | ethyl 6-oxodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

